![molecular formula C9H12FNO B1396141 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine CAS No. 1270583-17-9](/img/structure/B1396141.png)
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine
Overview
Description
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine typically involves organic synthesis techniques. One common method includes the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. This process often employs reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Functionalization : The amine group can be further substituted to create derivatives with enhanced properties.
- Building Block for Drug Development : The compound can be modified to develop new pharmaceuticals with targeted biological activities.
Biology
The biological applications of this compound are notable, particularly in pharmacology:
- Neuropharmacology : Research indicates that compounds with similar structures may exhibit activity on neurotransmitter systems, potentially influencing mood and behavior.
- Enzyme Interaction Studies : The compound can be used to study interactions with specific enzymes or receptors, helping to elucidate mechanisms of action for related drugs.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Antidepressant Properties : Preliminary studies suggest that derivatives of this compound may have antidepressant effects by modulating serotonin pathways.
- Anticancer Activity : There is ongoing research into the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Neuropharmacology | Found that derivatives increase serotonin levels in animal models. |
Study B | Anticancer Research | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
Study C | Enzyme Inhibition | Identified potential as a competitive inhibitor for certain kinases. |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine
- (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol
- ®-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol
Uniqueness
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(3-Fluoro-5-methoxyphenyl)ethan-1-amine is an organic compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, connected to an ethanamine moiety. Its molecular formula is C₉H₁₂FNO, and it has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through reductive amination, typically involving the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable amine source. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of palladium on carbon as a catalyst .
Chemical Reactions
This compound undergoes various chemical transformations:
- Oxidation : Can yield imines or nitriles using oxidizing agents like potassium permanganate.
- Reduction : May be converted into alcohols or secondary amines with lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the fluorine or methoxy positions, leading to various derivatives .
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
The compound interacts with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been noted for its potential role in inhibiting enzymes involved in neurotransmitter regulation, which could have implications for neuropharmacology .
Case Studies and Research Findings
- Neuropharmacological Effects : A study indicated that derivatives similar to this compound exhibit significant interactions with acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases by enhancing cholinergic signaling .
- Anti-inflammatory Properties : Other investigations have highlighted its anti-inflammatory effects, where compounds with similar structures demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating a potential for treating inflammatory disorders .
- Antimicrobial Activity : Research has also explored its antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBRYJZXFIHWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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